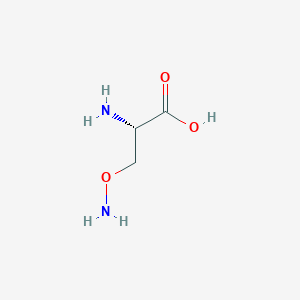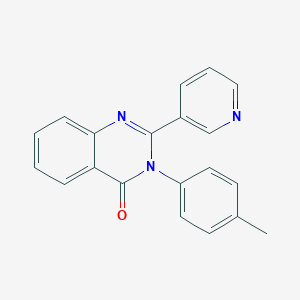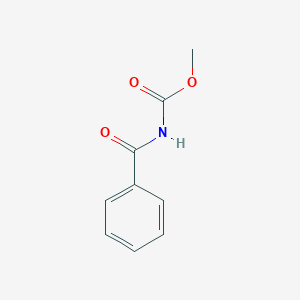
Benzoylcarbamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylcarbamic acid methyl ester, also known as methyl N-benzoylcarbamate, is a chemical compound that belongs to the class of carbamates. It is widely used in scientific research for its unique properties and applications.
Wirkmechanismus
Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester acts as a carbamate inhibitor, which means it inhibits the activity of enzymes that contain a carbamate group. It binds to the active site of the enzyme and forms a covalent bond with the carbamate group, thereby inhibiting the enzyme activity. This mechanism of action is widely used in the development of drugs that target specific enzymes.
Biochemical and Physiological Effects:
Benzoylcarbamic acid this compound ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition leads to an increase in the concentration of acetylcholine, which can result in various physiological effects such as muscle spasms and convulsions.
Vorteile Und Einschränkungen Für Laborexperimente
Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester has various advantages and limitations for lab experiments. One of the advantages is its ability to inhibit the activity of specific enzymes, which can be useful in the development of drugs that target these enzymes. However, one of the limitations is its toxicity, which can pose a risk to researchers working with this compound.
Zukünftige Richtungen
There are various future directions for the research and development of Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester. One of the directions is the development of new carbamate inhibitors that can target specific enzymes. Another direction is the development of new synthetic methods for the production of Benzoylcarbamic acid this compound ester and other carbamates. Additionally, the use of Benzoylcarbamic acid this compound ester in the development of new chiral molecules is an area of interest for future research.
Conclusion:
In conclusion, Benzoylcarbamic acid this compound ester is a chemical compound that has various applications in scientific research. Its unique properties and mechanism of action make it a valuable tool in the development of new drugs and organic compounds. However, its toxicity and limitations should be taken into consideration when working with this compound. Future research and development of Benzoylcarbamic acid this compound ester and other carbamates will continue to contribute to the advancement of scientific knowledge and the development of new technologies.
Synthesemethoden
Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester can be synthesized by the reaction of benzoyl chloride with Benzoylcarbamic acid methyl esteramine in the presence of a base such as sodium hydroxide. The reaction results in the formation of the desired product, which can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzoylcarbamic acid Benzoylcarbamic acid methyl ester ester is widely used in scientific research for various applications. It is used as a reagent in the synthesis of various organic compounds. It is also used as a precursor in the synthesis of other carbamates, which are used as drugs and pesticides. Benzoylcarbamic acid this compound ester is also used as a starting material in the synthesis of chiral molecules.
Eigenschaften
Molekularformel |
C9H9NO3 |
|---|---|
Molekulargewicht |
179.17 g/mol |
IUPAC-Name |
methyl N-benzoylcarbamate |
InChI |
InChI=1S/C9H9NO3/c1-13-9(12)10-8(11)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
InChI-Schlüssel |
YBCCANQGQBCDKC-UHFFFAOYSA-N |
SMILES |
COC(=O)NC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
COC(=O)NC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



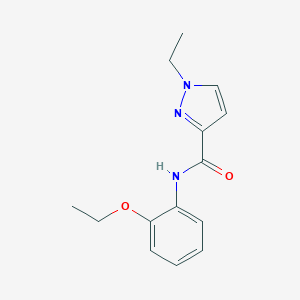
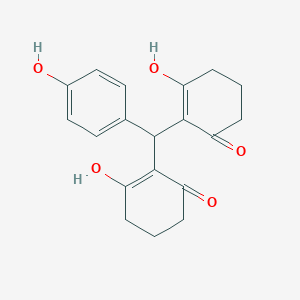
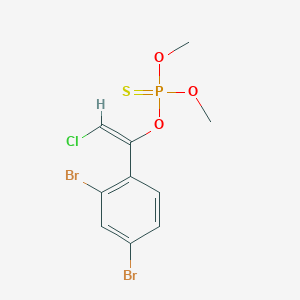
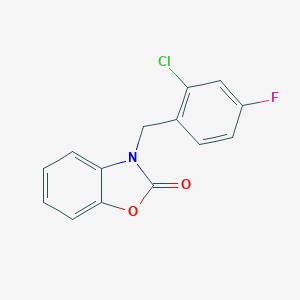
![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)
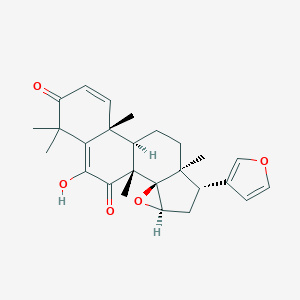
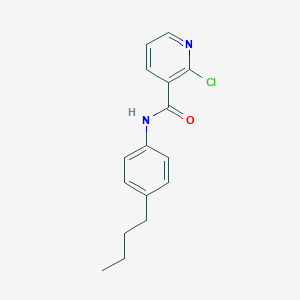
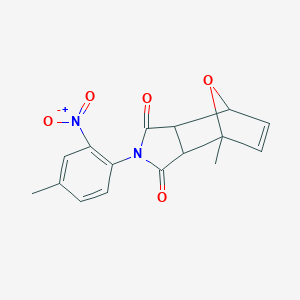
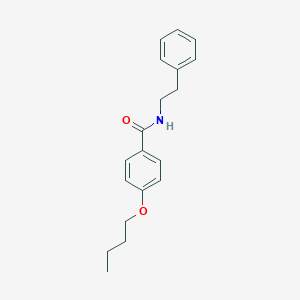
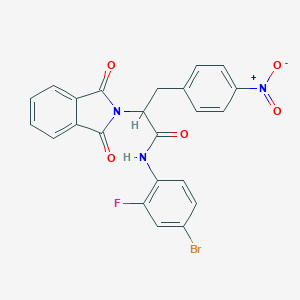
![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![N-{2-[(dibenzylamino)carbonyl]phenyl}-2-furamide](/img/structure/B224094.png)
